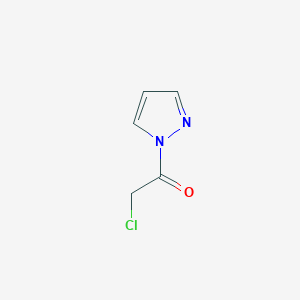
2-Chloro-1-pyrazol-1-yl-ethanone
Übersicht
Beschreibung
2-Chloro-1-pyrazol-1-yl-ethanone, also known as CP-1, is an organic compound that has seen increased use in the scientific research field in recent years. CP-1 is a novel compound that has been found to have a wide range of applications, from being used as a catalyst for organic reactions to being used as a drug in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Research has demonstrated the utility of 2-Chloro-1-pyrazol-1-yl-ethanone in the synthesis of various biologically active compounds. For instance, it has been used in microwave-assisted synthesis processes to produce chalcone derivatives, which were then cyclized to form pyrazole derivatives. These derivatives were characterized and tested for antimicrobial activity against various bacteria such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade et al., 2008).
Development of Antimicrobial Agents
Another study focused on the ultrasound-promoted synthesis of substituted pyrazoles and isoxazoles containing a sulphone moiety. The novel compounds synthesized from the reactions were tested under silent and ultrasonic conditions, revealing that ultrasound irradiation improved reaction times and yields. These compounds, characterized by elemental analyses and spectral data, showed potential as antimicrobial agents (Saleh & Abd El-Rahman, 2009).
Fungicidal Activity Research
Research into novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties showed that these compounds, prepared from methyl 3-arylacrylates, displayed moderate inhibitory activity against the fungus Gibberella zeae. The compound's structures were confirmed through various spectral analyses, and their bioassay results indicated potential fungicidal applications (Liu et al., 2012).
Molecular Docking Studies
A detailed study combined experimental and theoretical analyses to understand the molecular structure and vibrational spectra of a specific compound related to 2-Chloro-1-pyrazol-1-yl-ethanone. This research included molecular docking studies suggesting potential inhibitory activity against kinesin spindle protein (KSP), indicating applications in cancer treatment (ShanaParveen et al., 2016).
Development of Antitubercular Agents
A series of derivatives synthesized from 2-Chloro-1-pyrazol-1-yl-ethanone were screened for their antibacterial, antifungal, and antitubercular activities. This research exemplifies the compound's role in creating new treatments for tuberculosis, showcasing the significant potential of these derivatives in medical applications (Bhoot et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-1-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWKFSCBLCMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389725 | |
| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-pyrazol-1-yl-ethanone | |
CAS RN |
28998-74-5 | |
| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



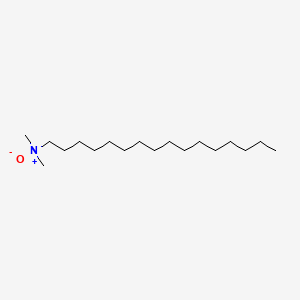

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
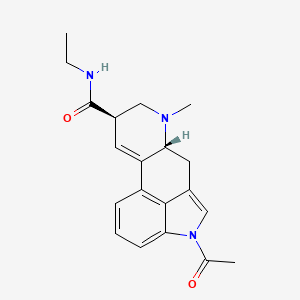
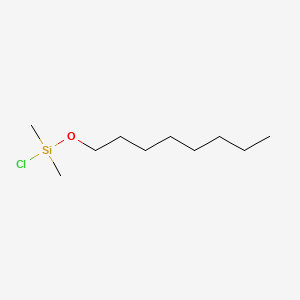

![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
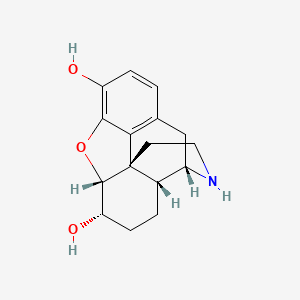
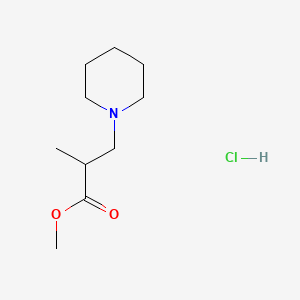
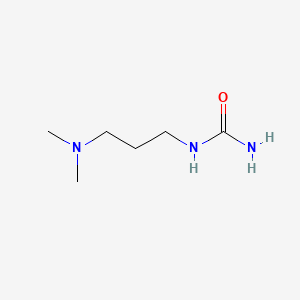

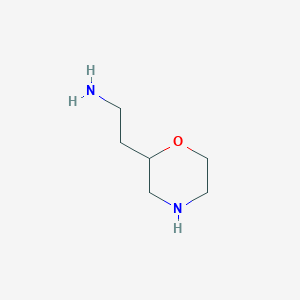
![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)